molecular formula C25H34O6 B1221525 Madhp CAS No. 97142-19-3

Madhp

Cat. No.: B1221525
CAS No.: 97142-19-3
M. Wt: 430.5 g/mol
InChI Key: LWQQNBKTKLISOW-OMSFKJGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MADHP (N,N-dimethyl-2-amino-4,6-dihydroxypyrimidine) is a nitrogen-containing heterocyclic compound utilized as a ligand in palladium-mediated cross-coupling reactions, particularly in biochemical applications such as protein modification. It plays a critical role in stabilizing palladium complexes, enabling sequence-specific alkylation reactions under mild conditions (37°C, 30 minutes) . In experimental setups, this compound is combined with Pd(OAc)₂, fluorescein iodide, and ascorbic acid to form preactivated palladium complexes, which facilitate efficient coupling with target proteins .

Key characteristics of this compound include:

  • Structure: A pyrimidine derivative with hydroxyl and dimethylamino substituents.
  • Function: Acts as a multidentate ligand, coordinating with palladium to enhance reactivity and specificity.
  • Applications: Demonstrated in Sonogashira-type cross-coupling reactions for protein labeling, achieving high purity (>95%) in product isolation .

Properties

CAS No.

97142-19-3

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

methyl (4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethyl-3'-oxospiro[1,3-dioxolane-5,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-4-carboxylate

InChI

InChI=1S/C25H34O6/c1-22(2)30-20(21(28)29-5)25(31-22)11-9-17-16-7-6-14-12-15(26)8-10-23(14,3)19(16)18(27)13-24(17,25)4/h8,10,12,16-20,27H,6-7,9,11,13H2,1-5H3/t16-,17-,18-,19+,20-,23-,24-,25?/m0/s1

InChI Key

LWQQNBKTKLISOW-OMSFKJGZSA-N

SMILES

CC1(OC(C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)OC)C

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC24[C@@H](OC(O4)(C)C)C(=O)OC)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC1(OC(C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)OC)C

Synonyms

MADHP
methyl 17,20-acetonidodihydroprednisolonate

Origin of Product

United States

Comparison with Similar Compounds

Ligand Classes in Palladium Catalysis

Compound Class Example Ligands Typical Applications Advantages Limitations
Phosphine Ligands Triphenylphosphine (PPh₃) Cross-coupling (e.g., Suzuki, Heck) High catalytic activity, well-established Air-sensitive, toxic, requires inert conditions
Nitrogen Ligands MADHP, Bipyridine Protein modification, Sonogashira Air-stable, specific under mild conditions Context-dependent reactivity (see Table 2)
Hybrid Ligands Phosphine-alkene ligands Asymmetric catalysis Tunable steric/electronic properties Complex synthesis, limited scalability

Experimental Performance of this compound

Data from highlight this compound's efficacy in specific reactions but also reveal limitations:

Reaction System Ligand Used Conditions Outcome Reference
Fluorescein-Pd + Hpg-containing protein This compound 37°C, 30 min, PBS Successful alkylation; product detected
Fluorescein-Pd + Ub-R1-4-Met This compound 37°C, 30 min, PBS No alkylation product observed

Key Findings :

  • This compound enables efficient coupling in systems with Hpg residues but fails with Ub-R1-4-Met, suggesting substrate specificity.
  • The lack of alkylation in the second case may stem from steric hindrance or incompatible reactive groups, underscoring this compound's context-dependent utility .

Advantages Over Phosphine Ligands

  • Biocompatibility : this compound’s mild reaction conditions (aqueous buffer, 37°C) make it suitable for protein labeling, whereas phosphines often require organic solvents and higher temperatures.

Limitations and Open Questions

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.